molecular formula C14H15F3N2O4 B5452248 4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid

4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid

Cat. No.: B5452248
M. Wt: 332.27 g/mol
InChI Key: OUHYHLAHYSOZKU-UHFFFAOYSA-N
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Description

This compound is a solid substance at room temperature . It is used primarily in corn fields as a herbicide .


Synthesis Analysis

This compound is an intermediate for the production of the pesticide tembotrione . Tembotrione is a triketone group herbicide having worldwide applications for weed management in maize .


Molecular Structure Analysis

The molecular formula of this compound is C11H10ClF3O5S . The InChI code is 1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17) .


Chemical Reactions Analysis

As an intermediate, this compound is used in the synthesis of other chemicals, particularly the pesticide tembotrione .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 346.71g/mol . It is a solid at room temperature . The compound’s density is predicted to be 1.522±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • 4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid and its derivatives are synthesized for various research purposes. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substituted benzothiazolyl) amino] pyridine-3-carboxylic acids and their derivatives, showcasing the versatility of these compounds in the creation of novel chemical entities (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

  • Compounds synthesized using this compound are often tested for their antimicrobial properties. For instance, a study by Mallesha and Mohana (2011) evaluated novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives for their antibacterial, antifungal, and antioxidant activities (Mallesha & Mohana, 2011).

Catalytic Applications

  • Some derivatives of this compound are used as catalysts in chemical reactions. For example, Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines (Wang et al., 2006).

Pharmacokinetic Studies

  • In pharmacokinetic and pharmacodynamic studies, derivatives of this compound have been synthesized for specific evaluations. Wang, Fawwaz, and Heertum (1995) prepared a derivative for such studies, highlighting the relevance of these compounds in understanding drug behavior and efficacy (Wang, Fawwaz, & Heertum, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H317 . Precautionary statements include P261-P272-P280-P302+P352-P333+P313-P363-P501 .

Future Directions

The compound is currently used as an intermediate in the production of the pesticide tembotrione . Future directions could include exploring other applications of this compound in different fields.

Properties

IUPAC Name

4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c15-14(16,17)8-23-10-3-1-2-9(6-10)12(20)19-5-4-18-11(7-19)13(21)22/h1-3,6,11,18H,4-5,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYHLAHYSOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)C2=CC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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